molecular formula C24H19NO3 B15037765 (4E)-4-{4-[(4-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

(4E)-4-{4-[(4-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B15037765
M. Wt: 369.4 g/mol
InChI Key: OAIUYJQWODOPQE-PXLXIMEGSA-N
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Description

(4E)-4-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes an oxazole ring, a phenyl group, and a methoxy-substituted phenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be achieved through several methods, including:

    Condensation Reactions: One common method involves the condensation of 4-methoxybenzaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-4-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-4-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Organochlorides: Organic compounds containing chlorine atoms.

Uniqueness

(4E)-4-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific structural features, such as the oxazole ring and methoxy-substituted phenyl group, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

(4E)-4-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C24H19NO3/c1-17-7-9-19(10-8-17)16-27-21-13-11-18(12-14-21)15-22-24(26)28-23(25-22)20-5-3-2-4-6-20/h2-15H,16H2,1H3/b22-15+

InChI Key

OAIUYJQWODOPQE-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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